![molecular formula C11H13N3O2 B13051669 tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)
tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The tert-butyl group attached to the nitrogen atom of the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically begins with the preparation of the pyrazole and pyridine precursors.
Cyclization Reaction: The pyrazole and pyridine precursors undergo a cyclization reaction to form the pyrazolopyridine core. This reaction often involves the use of strong acids or bases as catalysts.
tert-Butylation: The final step involves the introduction of the tert-butyl group. This can be achieved through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis of this compound is often carried out in batch reactors. The reaction conditions are optimized to maximize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. These processes offer better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Reduced forms of the compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Therapeutic Agents: It has been explored for its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals for crop protection.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate can bind to the active sites of specific enzymes, inhibiting their activity. This can affect various biochemical pathways.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
- tert-Butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness:
- Structural Features: The presence of the tert-butyl group and the specific arrangement of the pyrazole and pyridine rings give tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate unique chemical and physical properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable in specific applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
tert-butyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-6-12-5-4-8(7)13-14-9/h4-6H,1-3H3,(H,13,14) |
InChI Key |
WLXQDZLRTFUZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


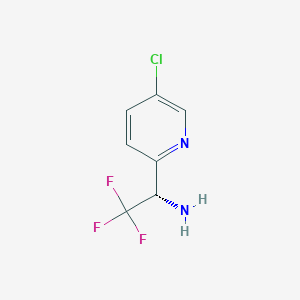

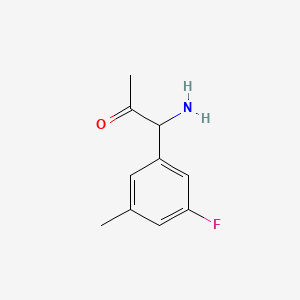



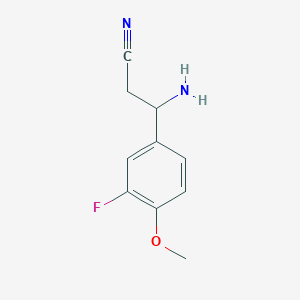
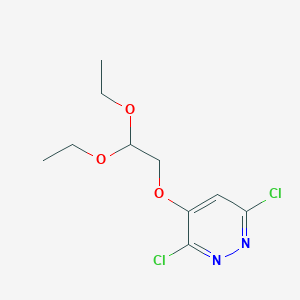

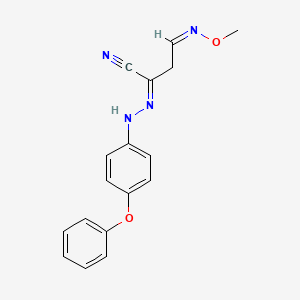

![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)

![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)
